An In-depth Technical Guide to 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl (CAS 40470-68-6)
An In-depth Technical Guide to 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl (CAS 40470-68-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl, with the CAS registry number 40470-68-6, is a fluorescent whitening agent belonging to the class of stilbene derivatives.[1] Its molecular structure, characterized by an extended π-conjugation system, imparts unique photophysical properties, making it a compound of significant interest in materials science.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a particular focus on quantitative data and experimental methodologies. While stilbene derivatives, as a class, are known to exhibit a wide range of biological activities, it is important to note that the current body of scientific literature on 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl is predominantly focused on its applications as an optical brightener. There is a notable absence of data concerning its mechanism of action in biological systems or its effects on cellular signaling pathways relevant to drug development.
Physicochemical and Optical Properties
The defining characteristic of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl is its strong fluorescence, which is central to its primary application as an optical brightener. The compound absorbs ultraviolet light and re-emits it in the blue region of the visible spectrum, which counteracts the natural yellowing of polymers and fabrics, resulting in a whiter and brighter appearance.[1]
General Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₂₆O₂ | [1] |
| Molecular Weight | 418.53 g/mol | [2] |
| Appearance | Light yellow to amber to dark green powder/crystalline solid | [1] |
| Melting Point | 215-221 °C | [1] |
| Boiling Point (Predicted) | 590.3 ± 50.0 °C | [1] |
| Density (Predicted) | 1.133 ± 0.06 g/cm³ | [1] |
Spectroscopic and Photophysical Properties
| Property | Value | Conditions | Reference(s) |
| Maximum UV Absorption (λmax) | 368 nm | [1] | |
| Maximum Fluorescence Emission (λem) | 436 nm | [1] | |
| Fluorescence Quantum Yield (ΦF) | ~0.8–0.9 | [1] |
Solubility and Partition Coefficient
| Property | Value | Temperature | Reference(s) |
| Water Solubility | <0.03 mg/L | 20 °C | [1] |
| n-Octanol/Water Partition Coefficient (log P) | 7.7 | 25 °C | [1] |
| Vapor Pressure | 0.004 kPa | 20 °C | [1] |
The compound is generally soluble in organic solvents like Tetrahydrofuran (THF) and Toluene, and can be recrystallized from ethanol.[1]
Thermal Properties
Synthesis
The synthesis of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl is most commonly achieved through the Wittig reaction, a widely used method for forming carbon-carbon double bonds. Other reported methods include condensation reactions and transition metal-catalyzed cross-coupling reactions.[1]
Generalized Wittig Reaction Protocol
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl, this would typically involve the reaction of a biphenyl-derived bis(phosphonium salt) with 2-methoxybenzaldehyde.
Experimental Workflow for Wittig Synthesis
Caption: Generalized workflow for the Wittig synthesis of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl.
Detailed Steps:
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Preparation of the Bis(phosphonium salt): 4,4'-Bis(chloromethyl)biphenyl is reacted with triphenylphosphine in a suitable solvent to yield the corresponding bis(triphenylphosphonium chloride).
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Ylide Generation: The bis(phosphonium salt) is treated with a strong base, such as sodium hydride or an alkoxide, in an anhydrous solvent (e.g., THF or DMF) to generate the phosphorus ylide (a Wittig reagent).
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Wittig Reaction: 2-Methoxybenzaldehyde is added to the ylide solution. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
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Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified, commonly by recrystallization from a suitable solvent like ethanol, to yield the final product.
Note: The specific reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized for this particular synthesis.
Applications
The primary application of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl is as an optical brightening agent (OBA) or fluorescent whitening agent (FWA).[1]
Polymer and Plastics Industry
It is incorporated into various polymers to enhance their whiteness and brightness. These include:
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Polyvinyl chloride (PVC)
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Polystyrene (PS)
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Polyolefins (polyethylene, polypropylene)
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Polyesters
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Polyamides (nylon)[1]
Its high thermal stability makes it suitable for use in high-temperature polymer processing.[1]
Other Potential Applications
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Organic Light-Emitting Diodes (OLEDs): Its fluorescent properties are being investigated for potential use in the development of OLEDs.[1]
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Fluorescent Dyes: Due to its strong fluorescence, it has potential applications in various imaging techniques.[1]
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Detergents: It can be used as a whitening agent in detergent formulations.[1]
Relevance to Drug Development
A comprehensive search of the scientific literature reveals a lack of studies on the biological activity, mechanism of action, or effects on signaling pathways of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl. While the broader class of stilbene compounds has been extensively studied for various therapeutic properties, this specific derivative has not been a focus of research in the drug development field. Its very low water solubility and high lipophilicity may also present challenges for pharmaceutical formulation and bioavailability.[1] Therefore, for professionals in drug development, this compound is more likely to be encountered as a material used in packaging or device components rather than as a potential therapeutic agent itself.
Conclusion
4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl is a well-characterized fluorescent compound with significant applications in the materials science sector, particularly as an optical brightener. Its synthesis is achievable through established organic chemistry reactions like the Wittig reaction. While it belongs to the biologically interesting class of stilbenes, there is currently no evidence to suggest its utility as a pharmacological agent. Future research could explore its potential in bio-imaging or as a fluorescent probe, but its primary role remains in the enhancement of material properties.
Disclaimer: This document is intended for informational purposes only and should not be construed as providing medical advice or recommendations. Researchers should always consult primary scientific literature and safety data sheets before handling any chemical compounds.
